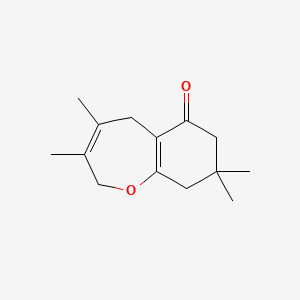
3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one: is a complex organic compound that belongs to the class of benzoxepins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps might include:
Formation of the benzoxepin ring: This could involve cyclization reactions using appropriate precursors.
Introduction of methyl groups: Alkylation reactions might be used to introduce the methyl groups at the specified positions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could be used to modify the oxidation state of certain functional groups.
Substitution: Various substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: : The compound could be used as a building block for synthesizing more complex molecules. Biology Medicine : Possible use in drug development, particularly if the compound exhibits biological activity. Industry : Applications in materials science, such as in the development of new polymers or coatings.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Benzoxepin derivatives: Other compounds in the benzoxepin family.
Tetramethyl derivatives: Compounds with similar methyl group substitutions.
Uniqueness
The unique structural features of 3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one, such as the specific placement of methyl groups and the benzoxepin ring, might confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
833446-93-8 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
3,4,8,8-tetramethyl-2,5,7,9-tetrahydro-1-benzoxepin-6-one |
InChI |
InChI=1S/C14H20O2/c1-9-5-11-12(15)6-14(3,4)7-13(11)16-8-10(9)2/h5-8H2,1-4H3 |
InChIキー |
NEXMBMPSPYCNIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(COC2=C(C1)C(=O)CC(C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



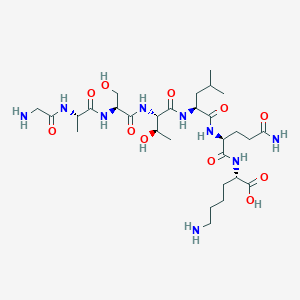
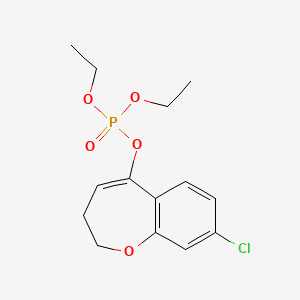
![Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-](/img/structure/B14212550.png)
![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)


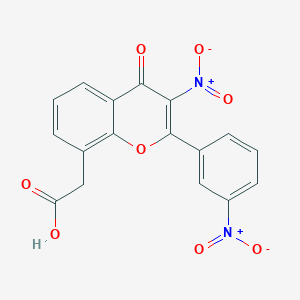
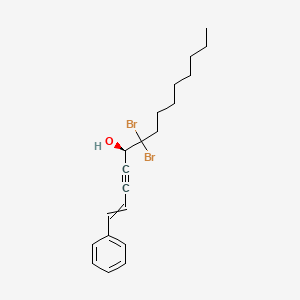
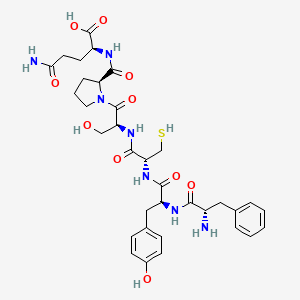
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
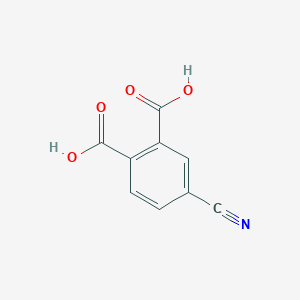
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
